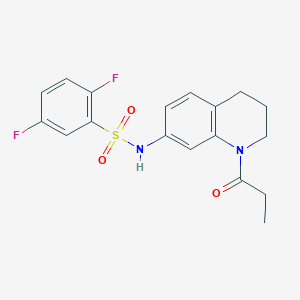

2,5-difluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as PTQ or PTQ-001, is a novel small molecule compound that has been extensively studied for its potential applications in various fields of scientific research.

Scientific Research Applications

Perfluorinated Compounds in Human Blood

Studies have shown that perfluorooctanesulfonyl fluoride-based compounds, which degrade to persistent metabolites like perfluorooctanesulfonate (PFOS), are found in human tissues and have been measured in human sera across various countries. These studies highlight the widespread distribution and potential health implications of these compounds, indicating global exposure and accumulation in humans and wildlife (Kannan et al., 2004).

Historical Comparison and Automated Measurement Techniques

Further research includes historical comparisons of fluorochemical concentrations in human blood, indicating changes over time and the development of methods for measuring trace levels of these compounds in serum and milk. Such advancements enable large epidemiologic studies to assess exposure to perfluorochemicals (PFCs), suggesting widespread exposure among the general population (Olsen et al., 2005).

Exposure Through Lactation

Research on lactation as an exposure source of persistent perfluorinated chemicals for children has identified the presence of PFCs in human milk, highlighting concerns about infant exposure to these chemicals. This suggests that lactation can be a significant source of PFC exposure for infants, emphasizing the need for hazard assessments to determine safe levels of exposure (Kärrman et al., 2006).

Neuroinflammation and Health Risks in Infants

There's also research into the potential health risks associated with PFC exposure, including studies on neuroinflammation in schizophrenia-related psychosis and health risks in infants from exposure to PFCs in breast milk. These studies suggest that PFCs may have adverse effects on health, including neurodevelopmental impacts and risks associated with infant exposure through breast milk (Doorduin et al., 2009; So et al., 2006).

properties

IUPAC Name |

2,5-difluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O3S/c1-2-18(23)22-9-3-4-12-5-7-14(11-16(12)22)21-26(24,25)17-10-13(19)6-8-15(17)20/h5-8,10-11,21H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQATAYNCVIBME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/no-structure.png)

![3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-7-hydroxy-2H-chromen-2-one](/img/structure/B2724649.png)

![Ethyl (6-bromo-4-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B2724650.png)

![5-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2724661.png)

![4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2724662.png)

![N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2724665.png)